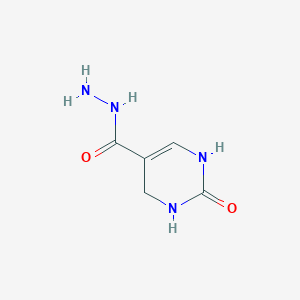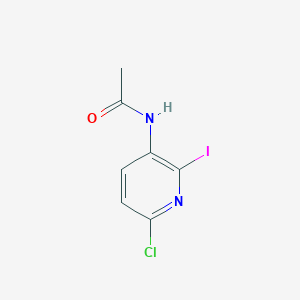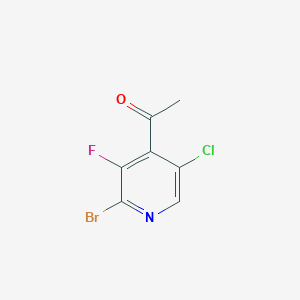
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is a halogenated pyridine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a pyridine ring. The presence of these halogens imparts distinct chemical properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the pyridine ring through electrophilic aromatic substitution reactions.
Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its role in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone can be compared with other halogenated pyridine derivatives, such as:
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties, making it a valuable compound in various research domains.
Propriétés
Formule moléculaire |
C7H4BrClFNO |
|---|---|
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
1-(2-bromo-5-chloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c1-3(12)5-4(9)2-11-7(8)6(5)10/h2H,1H3 |
Clé InChI |
NBMMPEFOCOYYGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
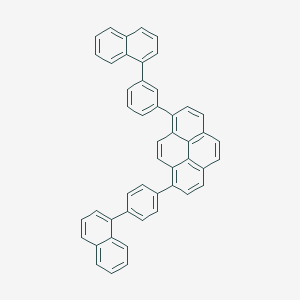
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

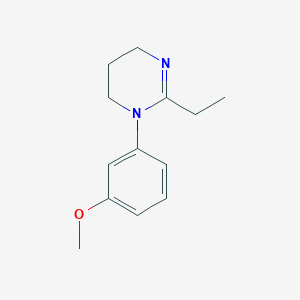
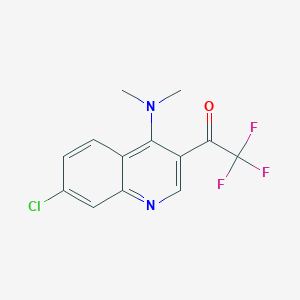
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)
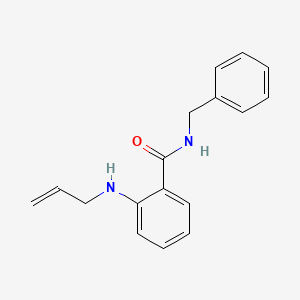
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
